5-Fluoro-2-(trifluorométhyl)benzyle alcool

Vue d'ensemble

Description

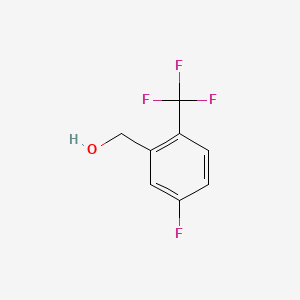

5-Fluoro-2-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H6F4O

- Molecular Weight : 194.13 g/mol

- IUPAC Name : [5-fluoro-2-(trifluoromethyl)phenyl]methanol

- CAS Number : 238742-82-0

The presence of both fluorine and hydroxyl functional groups makes this compound particularly versatile for further chemical modifications.

Medicinal Chemistry

5-Fluoro-2-(trifluoromethyl)benzyl alcohol has been investigated as a potential pharmacological agent due to its structural similarity to other biologically active compounds. Research indicates that trifluoromethylated compounds often exhibit enhanced metabolic stability and bioactivity.

- Antiallergic Properties : Studies have shown that derivatives of trifluoromethylated benzyl alcohols can act as antagonists at the CRTH2 receptor, which is implicated in allergic responses and asthma management . This suggests that 5-Fluoro-2-(trifluoromethyl)benzyl alcohol could be a lead compound for developing new treatments for allergic conditions.

Organic Synthesis

The compound serves as a crucial intermediate in various organic synthesis pathways, particularly in the functionalization of aromatic compounds.

- Glycosylation Reactions : Research demonstrates that substituting benzyl groups with trifluoromethyl groups significantly enhances the selectivity in glycosylation reactions. This is particularly relevant in carbohydrate chemistry where high selectivity is required for synthesizing glycosidic linkages .

- Metalation and Carboxylation : The compound can be functionalized via metalation followed by carboxylation, allowing for the introduction of carboxylic acid functionalities into complex organic molecules . This method expands the utility of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol in synthesizing diverse chemical entities.

Material Science

Fluorinated compounds are known for their unique physical properties, such as increased hydrophobicity and thermal stability. As such, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol may find applications in developing advanced materials.

- Polymer Chemistry : The incorporation of fluorinated alcohols into polymers can enhance their chemical resistance and thermal stability, making them suitable for high-performance applications .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

It is known that similar compounds can have an impact on the respiratory system .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .

Result of Action

It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase

Cellular Effects

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or the use of alternative reducing agents that are more suitable for large-scale operations. The choice of method depends on factors like yield, purity, and environmental considerations .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 5-Fluoro-2-(trifluoromethyl)benzaldehyde, 5-Fluoro-2-(trifluoromethyl)benzoic acid

Reduction: Various benzyl alcohol derivatives

Substitution: Substituted benzyl alcohols with different functional groups.

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)benzyl alcohol

- 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

- 5-Chloro-2-(trifluoromethyl)benzyl alcohol

Comparison: Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups. This positioning can significantly influence the compound’s reactivity, stability, and interaction with biological targets. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s metabolic stability and resistance to enzymatic degradation .

Activité Biologique

5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS 238742-82-0) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves several steps, including the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol framework. Various synthetic methods have been explored, including metalation followed by functionalization, which allows for the selective introduction of these groups while maintaining high yields.

Anticancer Activity

Research indicates that compounds with similar structures to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis . In vitro studies suggest that these compounds can effectively inhibit the growth of various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of fluorinated benzyl alcohol derivatives are well-documented. A related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the range of 0.031–0.062 µg/mL . This suggests that 5-Fluoro-2-(trifluoromethyl)benzyl alcohol may also possess similar antimicrobial efficacy, potentially making it a candidate for developing new antibiotics.

The mechanisms through which 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The presence of fluorine atoms enhances the lipophilicity and bioactivity of the compound, facilitating its penetration into bacterial membranes and disrupting cellular processes .

Case Studies and Research Findings

Several studies provide insights into the biological activity of fluorinated benzyl alcohols:

- Anticancer Studies : In vitro experiments demonstrated that compounds structurally related to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol significantly inhibited the growth of cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Efficacy : A series of novel fluoro and trifluoromethyl-substituted salicylanilide derivatives were tested against MRSA strains, showing remarkable activity compared to traditional antibiotics like methicillin and vancomycin . This highlights the potential for developing new therapeutic agents based on similar structural frameworks.

- Toxicological Assessments : Safety profiles for related compounds indicate that while some exhibit low toxicity at therapeutic doses, further research is necessary to establish a comprehensive safety profile for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol specifically .

Data Summary

| Property | Value/Observation |

|---|---|

| CAS Number | 238742-82-0 |

| Anticancer Activity | Inhibits proliferation in various cancer cell lines |

| Antimicrobial Activity | MIC against MRSA: 0.031–0.062 µg/mL |

| Mechanism | Apoptosis induction; disruption of signaling pathways |

| Toxicity Profile | Low toxicity at therapeutic doses; further studies needed |

Propriétés

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUJWYLCSOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372145 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-82-0 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 238742-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.